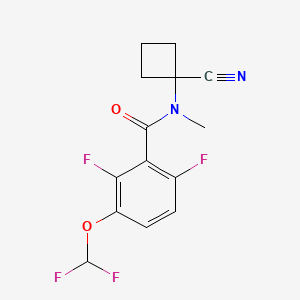

N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

A novel synthesis procedure using COMU as a nonhazardous coupling reagent in the one-pot coupling of a carboxylic acid and amine producing N,N-diethyl-3-methylbenzamide (DEET) provides insights into fundamental principles of carbonyl reactivity, potentially applicable to the synthesis and study of N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide. This method offers a modern, microscale reaction that is operationally straightforward, highlighting potential pathways for synthesizing complex compounds efficiently (Withey & Bajic, 2015).

Material Development and Functionalization

Research on N-Heterocyclic carbenes (NHCs) offers insight into their role in materials chemistry, such as functionalizing surfaces, polymers, nanoparticles, and clusters. This information could guide the functional application of N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide in creating new materials or modifying existing ones, leveraging the unique properties of NHCs (Smith et al., 2019).

Environmental and Safety Considerations

The use of room-temperature ionic liquids as replacements for organic solvents in multiphase bioprocess operations, such as the liquid-liquid extraction of antibiotics, presents an environmentally friendly approach that could be considered when developing processes involving N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide. This suggests avenues for safer handling and reduced environmental impact in chemical processes (Cull et al., 2000).

properties

IUPAC Name |

N-(1-cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F4N2O2/c1-20(14(7-19)5-2-6-14)12(21)10-8(15)3-4-9(11(10)16)22-13(17)18/h3-4,13H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRQGWFIJMZUBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

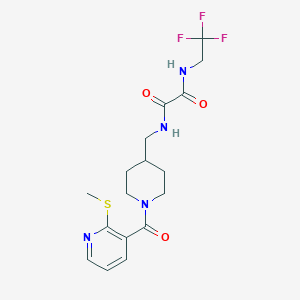

CN(C(=O)C1=C(C=CC(=C1F)OC(F)F)F)C2(CCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2611756.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2611762.png)

![Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2611763.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2611764.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2611765.png)

![3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2611766.png)

![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2611770.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2611773.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2611776.png)